4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione
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Overview
Description
4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione is a complex organic compound that features a combination of aromatic and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts acylation. The process begins with the sulfonylation of 4-methylbenzene, followed by the formation of the indole structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A related compound used in similar synthetic applications.
4-Methylbenzylsulfonyl chloride: Another sulfonyl chloride derivative with comparable reactivity.
1-(1-methylethyl)-4-methylbenzene: Shares structural similarities but differs in functional groups
Uniqueness
4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione is unique due to its combination of aromatic and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
109105-59-1 |
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Molecular Formula |
C25H21NO4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)sulfonylindol-4-yl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C25H21NO4S/c1-18-10-12-22(13-11-18)31(29,30)26-15-14-23-20(8-5-9-24(23)26)16-21(27)17-25(28)19-6-3-2-4-7-19/h2-15H,16-17H2,1H3 |
InChI Key |
XBFZZZHZDYHZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CC(=O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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